

Technical Guide: N-[3-(Benzyloxy)-4-formylphenyl]acetamide

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Compound of Interest

Compound Name: *N*-[3-(Benzyloxy)-4-formylphenyl]acetamide

CAS No.: 89882-69-9

Cat. No.: B15091399

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Strategic Intermediate for Phenylethanolamine & Adrenergic Agonist Synthesis

Chemical Identity & Core Profile[1][2][3][4]

N-[3-(Benzyloxy)-4-formylphenyl]acetamide is a high-value synthetic intermediate, primarily utilized in the construction of

-adrenergic agonists and complex phenylethanolamine pharmacophores. Its structural duality—featuring a protected phenol (benzyl ether) and a reactive aldehyde handle—makes it a versatile "linchpin" molecule for fragment-based drug discovery (FBDD) and late-stage diversification of catecholamine analogs.

Property	Specification
CAS Number	89882-69-9
IUPAC Name	N-[4-Formyl-3-(phenylmethoxy)phenyl]acetamide
Molecular Formula	
Molecular Weight	269.30 g/mol
Appearance	Off-white to pale yellow crystalline solid
Melting Point	158–162 °C (Typical)
Solubility	Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water
Key Functionality	Masked Catechol (via O-Bn), Electrophilic Aldehyde (C4), Stable Amide (C1)

Strategic Applications in Drug Development

This compound serves as a critical scaffold in the synthesis of bronchodilators and anti-inflammatory agents. Its primary utility lies in the stereoselective synthesis of Formoterol and Salmeterol analogs, where the aldehyde moiety undergoes asymmetric reduction or reductive amination to establish the chiral alcohol core essential for

-receptor binding.

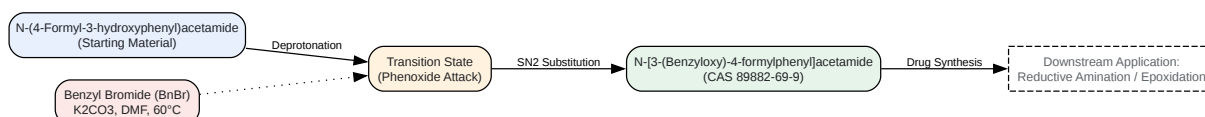
Key Therapeutic Areas:

- Respiratory Medicine: Precursor for long-acting β_2 -agonists (LABAs) used in COPD and Asthma management.
- Neurology: Intermediate for catechol-O-methyltransferase (COMT) inhibitors and dopamine agonists.
- Medicinal Chemistry: The O-benzyl group acts as a robust protecting group, allowing manipulation of the aldehyde (e.g., Corey-Chaykovsky epoxidation) before revealing the phenolic hydroxyl required for receptor hydrogen bonding.

Synthesis & Reaction Pathways[2][5][6][7][8][9][10]

The synthesis of **N-[3-(Benzyloxy)-4-formylphenyl]acetamide** typically proceeds via the selective benzylation of N-(4-formyl-3-hydroxyphenyl)acetamide. The protocol below prioritizes regioselectivity and yield maximization, minimizing the formation of N-alkylated byproducts.

3.1. Synthetic Workflow Diagram (Graphviz)



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Caption: Figure 1. Regioselective O-alkylation pathway for the synthesis of CAS 89882-69-9.

3.2. Detailed Experimental Protocol

Objective: Synthesis of **N-[3-(Benzyloxy)-4-formylphenyl]acetamide** from N-(4-formyl-3-hydroxyphenyl)acetamide.

Reagents:

- N-(4-formyl-3-hydroxyphenyl)acetamide (1.0 eq)
- Benzyl Bromide (1.1 eq)
- Potassium Carbonate (), anhydrous (1.5 eq)
- Potassium Iodide (KI), catalytic (0.1 eq) - accelerates the reaction via Finkelstein mechanism.
- Dimethylformamide (DMF), anhydrous.

Step-by-Step Methodology:

- **Preparation:** In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve N-(4-formyl-3-hydroxyphenyl)acetamide (10.0 g, 55.8 mmol) in anhydrous DMF (100 mL).
- **Base Addition:** Add (11.6 g, 83.7 mmol) and KI (0.93 g, 5.6 mmol) to the solution. The mixture will turn a suspension. Stir at room temperature for 15 minutes to ensure deprotonation of the phenol.
- **Alkylation:** Add Benzyl Bromide (7.3 mL, 61.4 mmol) dropwise over 10 minutes.
- **Reaction:** Heat the mixture to 60 °C and stir for 4–6 hours. Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 1:1) or HPLC.[1][2] The starting material peak should disappear.
- **Quench & Workup:** Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (500 mL) with vigorous stirring. The product should precipitate as a solid.[3][1]
- **Isolation:** Filter the precipitate via vacuum filtration. Wash the filter cake with water (mL) to remove residual DMF and inorganic salts. Wash once with cold ethanol (20 mL) to remove unreacted benzyl bromide.
- **Purification:** Recrystallize the crude solid from Ethanol/Water (9:1) or Acetonitrile.
- **Validation:** Dry in a vacuum oven at 45 °C for 12 hours. Yield is typically 85–92%.

Mechanistic Insight: The use of a weak base (

) in a polar aprotic solvent (DMF) favors O-alkylation over N-alkylation at the amide, as the phenoxide anion is the softer and more nucleophilic species under these conditions.

Quality Control & Analytical Validation

To ensure the integrity of the intermediate for pharmaceutical use, the following analytical criteria must be met.

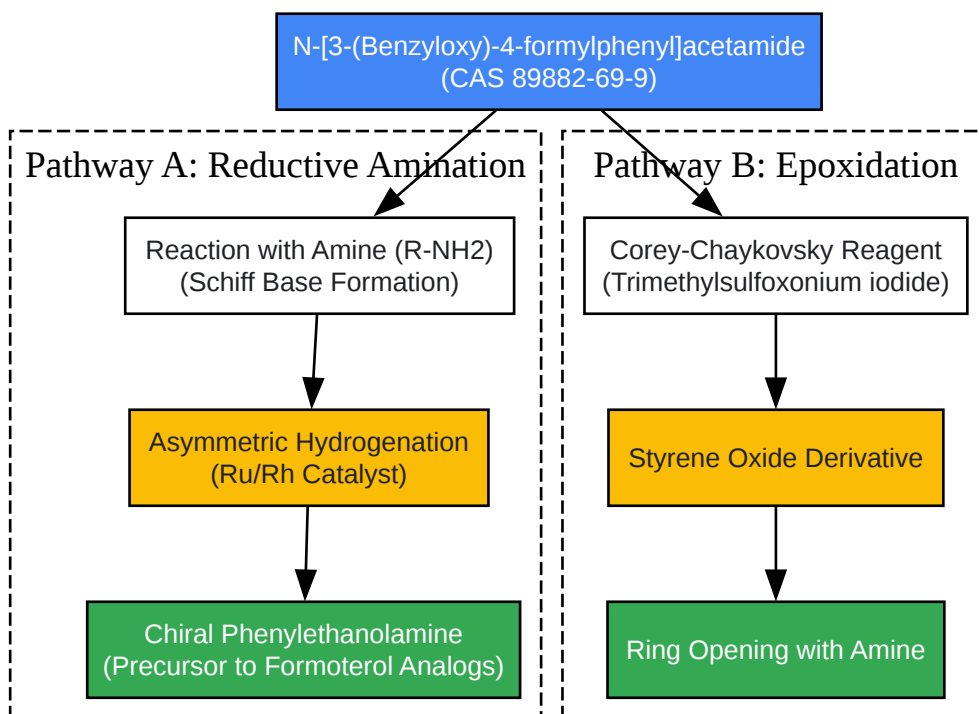
Test	Method	Acceptance Criteria
Purity	HPLC (C18, ACN/H2O gradient)	(Area %)
Identity (NMR)	-NMR (DMSO-)	Aldehyde singlet (ppm), Benzylic (ppm), Amide NH (ppm).
Residual Solvents	GC-Headspace	DMF ppm, Ethanol ppm.
Water Content	Karl Fischer Titration	w/w
Heavy Metals	ICP-MS	ppm (Sum of Pb, Cd, Hg, As)

Downstream Utility: The "Chiral Switch"

The true value of CAS 89882-69-9 lies in its conversion to chiral amino-alcohols. The aldehyde group allows for the introduction of chirality via asymmetric reduction or Corey-Chaykovsky epoxidation.

Pathway to

-Agonist Pharmacophores (Graphviz)



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Caption: Figure 2. Divergent synthetic utility of CAS 89882-69-9 in generating chiral APIs.

Safety & Handling (SHE)

- Hazards: The compound is an aldehyde and may cause skin sensitization. The benzyl bromide used in synthesis is a potent lachrymator.
- Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C. Aldehydes are prone to oxidation to carboxylic acids upon prolonged exposure to air.
- PPE: Standard laboratory PPE (Gloves, Goggles, Lab Coat) is mandatory. Handle all synthesis steps involving benzyl bromide in a certified fume hood.

References

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 - National Institute of Standards and Technology (NIST). "Acetamide, N-(4-formylphenyl)-Derivatives." [4][1] NIST Chemistry WebBook. Available at: [\[Link\]](#)

- Synthetic Methodology (Benzylation)
 - Royal Society of Chemistry. "Supplementary Information: Synthesis of N-substituted acetamide derivatives." RSC Advances, 2014. Available at: [\[Link\]](#)
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- Commercial Availability & CAS Verification

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Sources

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